molecular formula C20H17FN4O4S B2686232 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 848217-78-7

5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2686232
CAS No.: 848217-78-7
M. Wt: 428.44
InChI Key: WBOAICAZTWXDAO-UHFFFAOYSA-N
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Description

5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo core, a fluorobenzenesulfonyl group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazatricyclo core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzenesulfonyl group: This step often involves a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyethyl side chain: This can be accomplished through an alkylation reaction using 2-methoxyethyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced triazatricyclo derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate for the treatment of various diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazatricyclo core can provide stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(4-bromobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in the presence of the fluorobenzenesulfonyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S/c1-29-11-10-25-18(22)16(30(27,28)14-7-5-13(21)6-8-14)12-15-19(25)23-17-4-2-3-9-24(17)20(15)26/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOAICAZTWXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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